

Technical Guide on (R)-Pyrrolidin-2-ylmethanamine Dihydrochloride

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Compound of Interest

Compound Name: (R)-Pyrrolidin-2-ylmethanamine
dihydrochloride

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Disclaimer: As of the latest search, detailed crystallographic data for the specific crystal structure of **(R)-Pyrrolidin-2-ylmethanamine dihydrochloride** is not publicly available in surveyed academic literature or crystallographic databases. This guide therefore provides a summary of its known chemical and physical properties, along with general synthesis methodologies for related chiral pyrrolidine derivatives.

Chemical and Physical Properties

(R)-Pyrrolidin-2-ylmethanamine dihydrochloride is a chiral organic compound frequently utilized as a building block in the synthesis of pharmaceuticals.^[1] Its properties are summarized below.

Property	Value	Source
Molecular Formula	C ₅ H ₁₄ Cl ₂ N ₂	[2][3]
Molecular Weight	173.08 g/mol	[2][4]
IUPAC Name	[(2R)-pyrrolidin-2-yl]methanamine;dihydrochloride	[2]
CAS Number	119020-04-1	[4]
Physical State	Solid, white crystalline powder	[1][4]
Melting Point	124 to 129 °C	[4]
Solubility	Soluble in water and ethanol	[1]
Topological Polar Surface Area	38.1 Å ²	[2]
Hydrogen Bond Donor Count	4	[2]
Hydrogen Bond Acceptor Count	2	[2]
Rotatable Bond Count	1	[2]

Synthesis and Experimental Protocols

The synthesis of chiral pyrrolidine derivatives, such as (R)-Pyrrolidin-2-ylmethanamine, often starts from chiral precursors like proline.[5] A common method involves the reduction of the carboxylic acid group of proline or its derivatives.[5]

General Protocol for the Synthesis of (R)-Pyrrolidin-2-ylmethanamine from (R)-Prolinamide:

A widely employed method for the synthesis of (R)- or (S)-pyrrolidin-2-ylmethanamine is the reduction of the corresponding pyrrolidine-2-carboxamide isomer, which can be performed while maintaining the compound's optical purity.[6]

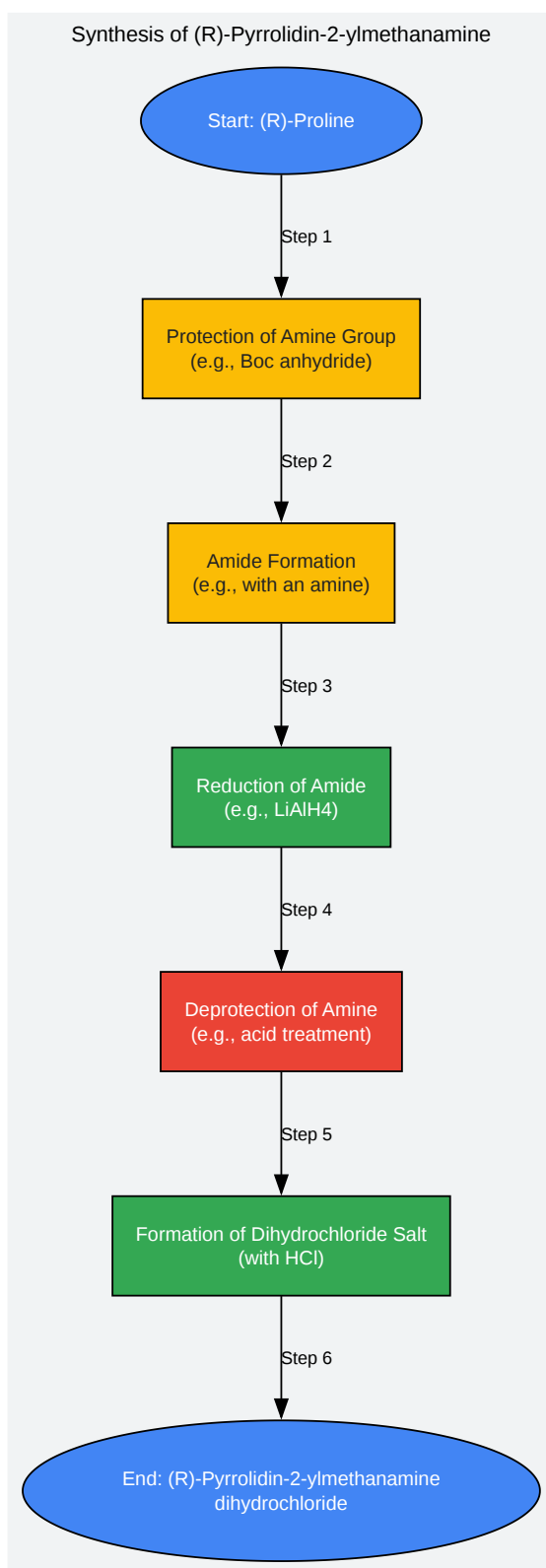
- Starting Material: (R)-Prolinamide.

- Reducing Agent: Lithium aluminum hydride (LiAlH_4) is a common reducing agent for this transformation.^[6]
- Solvent: Anhydrous ethers, such as diethyl ether or tetrahydrofuran (THF), are typically used as solvents.
- Procedure: a. (R)-Prolinamide is dissolved in the anhydrous solvent under an inert atmosphere (e.g., argon or nitrogen). b. The solution is cooled in an ice bath. c. A solution of LiAlH_4 in the same solvent is added dropwise to the cooled solution of (R)-Prolinamide. d. After the addition is complete, the reaction mixture is allowed to warm to room temperature and then refluxed for several hours. e. The reaction is quenched by the careful addition of water and an aqueous solution of sodium hydroxide. f. The resulting precipitate is filtered off, and the filtrate is dried over an anhydrous drying agent (e.g., sodium sulfate). g. The solvent is removed under reduced pressure to yield the crude (R)-Pyrrolidin-2-ylmethanamine.
- Formation of the Dihydrochloride Salt: a. The crude amine is dissolved in a suitable solvent, such as ethanol or isopropanol. b. A solution of hydrochloric acid in the same solvent (or gaseous HCl) is added until the solution is acidic. c. The **(R)-Pyrrolidin-2-ylmethanamine dihydrochloride** salt precipitates out of the solution. d. The solid product is collected by filtration, washed with a cold solvent, and dried under vacuum.

Note: This is a generalized procedure. Specific reaction conditions, such as concentrations, temperatures, and reaction times, may vary and should be optimized for each specific synthesis.

Visualized Synthesis Workflow

The following diagram illustrates a general workflow for the synthesis of a chiral pyrrolidine derivative from a protected proline precursor.



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